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molecular formula C8H12ClN3 B1525340 N-(Tert-butyl)-6-chloro-2-pyrazinamine CAS No. 860301-21-9

N-(Tert-butyl)-6-chloro-2-pyrazinamine

Cat. No. B1525340
M. Wt: 185.65 g/mol
InChI Key: WWHVPSOLTACOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329737B2

Procedure details

A mixture of tert-butylamine (14.9 g, 20 mmol), 2,6-dichloropyrazine (6.0 g, 40 mmol), Hünig's base (10 mL) and ethoxyethanol (6 mL) was heated at 130° C. in a sealed tube for 18 hours. The solvent was removed in vacuo and the residue taken up in CH2Cl2 (100 mL) and filtered. The filtrate was washed with H2O (2×20 mL), brine (20 mL) and dried (Na2SO4). Chromatography eluting with CH2Cl2 separated the product as a white solid (5.4 g, 72%).
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[Cl:6][C:7]1[CH:12]=[N:11][CH:10]=[C:9](Cl)[N:8]=1.C(OC(O)C)C>CCN(C(C)C)C(C)C>[C:1]([NH:5][C:9]1[CH:10]=[N:11][CH:12]=[C:7]([Cl:6])[N:8]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)OC(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with H2O (2×20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
WASH
Type
WASH
Details
Chromatography eluting with CH2Cl2
CUSTOM
Type
CUSTOM
Details
separated the product as a white solid (5.4 g, 72%)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)NC1=NC(=CN=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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